molecular formula C30H46O8 B602806 17alpha-Neriifolin CAS No. 7044-31-7

17alpha-Neriifolin

Cat. No.: B602806
CAS No.: 7044-31-7
M. Wt: 534.7 g/mol
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Description

Overview of Cardenolides as a Class of Natural Products

Cardenolides are a major subclass of cardiac glycosides characterized by a specific steroid nucleus and a five-membered lactone ring (a butenolide) attached at the C-17 position. wikipedia.org This structural feature distinguishes them from bufadienolides, the other primary group of cardiac glycosides, which possess a six-membered lactone ring. wikipedia.orgiosrjournals.org The steroid core of cardenolides is a cyclopentanoperhydrophenanthrene nucleus. iosrjournals.org

These compounds are biosynthesized in a diverse array of plant families, with notable examples including the Apocynaceae (e.g., milkweeds, oleanders), Plantaginaceae (e.g., foxgloves), and Brassicaceae (e.g., wallflowers). cornell.edu The specific arrangement of sugar moieties attached to the steroid backbone gives rise to the vast diversity of cardenolide structures found in nature, with over 500 known compounds. researchgate.net

Significance of Cardiac Glycosides in Bioscience

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, an essential enzyme found in the cell membranes of animals. wikipedia.orgnih.gov This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. nih.govahajournals.org In cardiac muscle cells, this cascade of events enhances the force of contraction, making these compounds effective in treating conditions like congestive heart failure and cardiac arrhythmias. wikipedia.orgclevelandclinic.org

Beyond their well-established role in cardiology, researchers are exploring the potential of cardiac glycosides in other therapeutic areas. clevelandclinic.org Studies have indicated their potential utility in cancer treatment, with some compounds demonstrating the ability to inhibit the proliferation of various cancer cell lines. clevelandclinic.orgphcogrev.com Furthermore, research has suggested a neuroprotective role for certain cardiac glycosides in the context of ischemic stroke. nih.gov

Positioning of 17alpha-Neriifolin within the Cardiac Glycoside Family

This compound is a specific cardenolide glycoside that has been isolated from various plant sources, most notably from the seeds of Cerbera odollam, also known as the "suicide tree". chemsrc.comchemicalbook.com It belongs to the cardenolide family due to its characteristic five-membered lactone ring. wikipedia.org Its chemical structure consists of a steroid aglycone linked to a sugar moiety. chemsrc.com

What distinguishes this compound from some other well-known cardenolides is the stereochemistry at the C-17 position of the steroid nucleus. This "alpha" configuration is a key structural feature. Research has indicated that the stereochemistry at this position can be critical for the biological activity of these compounds. biocrick.com For instance, some studies have shown that the 17beta configuration of related compounds is more critical for certain anti-proliferative activities. biocrick.comtargetmol.com this compound is structurally related to other cardiac glycosides like neriifolin (B146818) (often referring to the 17-beta isomer) and digitoxin (B75463). nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 7044-31-7
Molecular Formula C30H46O8
Molecular Weight 534.68 g/mol
Boiling Point 700.1±60.0 °C at 760 mmHg
Density 1.3±0.1 g/cm3
Flash Point 224.9±26.4 °C

Source: chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-SIMHPCIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies for 17alpha Neriifolin

Botanical Sources and Distribution of 17alpha-Neriifolin

The primary sources of this compound are plants belonging to the Cerbera genus, which are known to contain a variety of cardiac glycosides. tjnpr.orgtjnpr.orgtjnpr.org

Cerbera odollam as a Primary Source

Cerbera odollam, commonly known as the "suicide tree," is a significant natural source of this compound. jemds.comindexcopernicus.com This compound, along with other cardiac glycosides like cerberin (B1668401) and neriifolin (B146818), is found in various parts of the plant, with the seeds being a particularly concentrated source. indexcopernicus.commedchemexpress.comchemsrc.combanglajol.infouitm.edu.mychemondis.comstuartxchange.org Research has confirmed the presence of this compound in the leaves and seeds of C. odollam. tjnpr.orgindexcopernicus.combanglajol.infostuartxchange.orgjst.go.jp Studies have also identified related compounds such as 17beta-neriifolin and deacetyltanghinin (B1259445) in this plant. banglajol.infostuartxchange.orgjst.go.jp The plant's distribution in coastal salt swamps and marshy areas of South and Southeast Asia makes it accessible for phytochemical investigation. uitm.edu.mystuartxchange.org

Cerbera manghas as an Alternate Source

Cerbera manghas, another species within the Apocynaceae family, also serves as a source of this compound. tjnpr.orgias.ac.inresearchgate.netjpharmacognosy.com While sharing many chemical constituents with C. odollam, including various cardiac glycosides, C. manghas provides an alternative botanical origin for this compound. tjnpr.orgias.ac.inha.org.hk The leaves of C. manghas have been specifically identified as containing this compound, alongside other compounds like cerberin and neriifolin. tjnpr.orgias.ac.inresearchgate.net The presence of this compound has been reported in the leaves of this species. tjnpr.orgjst.go.jp

Academic Laboratory Extraction Techniques

The isolation of this compound from its botanical sources involves initial extraction using various solvents, often followed by fractionation to concentrate the desired compound.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental step in isolating this compound. Methanol is a commonly used solvent due to its ability to extract a broad range of polar and non-polar compounds from the plant material. stuartxchange.orgrjpbcs.comresearchgate.net Studies have reported the use of methanolic extracts of C. odollam leaves and seeds for further isolation work. banglajol.infostuartxchange.orgresearchgate.net

A prominent method involves the use of methylene (B1212753) chloride for the extraction of this compound from the seeds of Cerbera odollam. medchemexpress.comchemsrc.comchemondis.com Other organic solvents like petroleum ether, carbon tetrachloride, and chloroform (B151607) have also been employed in the fractionation of crude extracts. banglajol.info For instance, a crude methanolic extract of C. odollam can be partitioned with petroleum ether, followed by carbon tetrachloride and chloroform, to separate compounds based on their polarity. banglajol.info The solubility of this compound in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), and DMSO is a key consideration in these processes. biocrick.com

Plant SourcePlant PartExtraction Solvent(s)Reference(s)
Cerbera odollamSeedsMethylene chloride medchemexpress.comchemsrc.comchemondis.com
Cerbera odollamLeavesMethanol researchgate.net
Cerbera odollamStem BarkMethanol, Carbon tetrachloride indexcopernicus.com
Cerbera manghasUnripe FruitsMethanol nih.govresearchgate.net

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a targeted approach used to isolate bioactive compounds, including this compound. This strategy involves systematically testing the biological activity of different fractions of a plant extract to guide the purification process toward the active constituent. researchgate.netvt.edu

In the case of C. odollam, a crude methanolic extract of the leaves was subjected to liquid-liquid fractionation using ethyl acetate and butanol. researchgate.net The ethyl acetate fraction, which showed higher cytotoxic effects, was then further purified to yield 17βH-neriifolin, a stereoisomer of this compound. researchgate.netresearchgate.net This demonstrates how bioassays can efficiently lead to the isolation of specific cardenolides from a complex mixture. ias.ac.in

Chromatographic Purification Methods for this compound

Following initial extraction and fractionation, chromatographic techniques are essential for the final purification of this compound to a high degree of purity. Column chromatography is a widely used method for this purpose. nih.gov

Researchers have employed various chromatographic methods, including column chromatography over silica (B1680970) gel. researchgate.netjustia.com For example, after partitioning with different solvents, the resulting fractions are often subjected to column chromatography. researchgate.net In one instance, fractions from a C. odollam leaf extract were purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to obtain 17βH-neriifolin. researchgate.net Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the final purification of compounds like this compound. lookchem.com

Chromatographic MethodStationary PhaseMobile Phase/EluentTarget CompoundReference(s)
Column ChromatographySilica Geln-hexane-EtOAc17βH-neriifolin researchgate.net
Column ChromatographySilica GelEthyl acetate-hexaneDigitoxigenin (from neriifolin) justia.com
Preparative HPLCNot specifiedNot specifiedPeptides (general application) lookchem.com
Column ChromatographyToyopearl HW-40CNot specifiedVarious constituents researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and analysis of this compound due to its high resolution, speed, and sensitivity. nih.govresearchgate.netresearchgate.net It is particularly effective for purifying small organic molecules from complex biological extracts. nih.govnih.gov The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. researchgate.net

For the purification of cardiac glycosides like this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. nih.govresearchgate.net In this approach, the stationary phase is nonpolar (e.g., silica modified with C18 or C4 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water. nih.govresearchgate.net The separation is achieved by running a gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. nih.gov This causes compounds to elute based on their hydrophobicity. Detection is commonly performed using a UV/visible light detector, as conjugated molecules like this compound absorb light at specific wavelengths. vt.edu Preparative and semi-preparative HPLC setups are used to isolate milligram quantities of the pure compound. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Cardiac Glycoside Purification This table illustrates typical conditions used in the preparative HPLC purification of cardiac glycosides from plant extracts.

ParameterSpecificationPurposeCitation
Technique Reversed-Phase HPLC (RP-HPLC)Separates compounds based on polarity. nih.govresearchgate.net
Column Silica-based Octadecyl (C18), wide-pore (300 Å)Provides a nonpolar stationary phase for interaction. nih.gov
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Elutes compounds from the column. TFA acts as an ion-pairing agent to improve peak shape. nih.govresearchgate.net
Elution Mode Gradient ElutionAllows for the separation of a complex mixture of compounds with varying polarities by changing the mobile phase composition over time. nih.gov
Detector UV/Visible Light DetectorMonitors the column effluent for absorbing compounds to generate a chromatogram. vt.edu
Purity Check Analytical HPLCConfirms the purity of the isolated fractions. Purity levels for commercial standards can exceed 98%. aobious.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic method widely used for the analysis of plant extracts and for monitoring the progress of purification. nih.govlibretexts.org It is often employed as a preliminary step to develop a separation protocol for column chromatography or HPLC. libretexts.org The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel (the stationary phase). wikipedia.org The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the components of the sample. wikipedia.org

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. wikipedia.org The position of a compound on the developed plate is characterized by its Retention Factor (Rf) value. For visualization of otherwise colorless spots, plates are often viewed under UV light or sprayed with a staining reagent, such as iodine vapor, which can produce a characteristic red spot for certain glycosides. jistox.inresearchgate.net Studies on Cerbera odollam extracts have utilized TLC to differentiate glycosides. jistox.inresearchgate.net For instance, specific solvent systems have been developed to achieve separation of the various cardiac glycosides present in the plant. jistox.inresearchgate.net

Table 2: TLC Systems for the Analysis of Glycosides from Cerbera Extracts This table details solvent systems and methods used in the TLC analysis of extracts containing cardiac glycosides like this compound.

Mobile Phase (Solvent System)Stationary PhaseVisualization MethodApplicationCitation
Chloroform: Pyridine (6:1 v/v)Silica GelUV Lamp / Iodine VaporSeparation of glycosides in Cerbera odollam extracts. jistox.in
Butanol: Acetic Acid: Water (3:1:1 v/v)Silica GelIodine VaporAchieved clear, similar spots for different extracts. jistox.in
Butanol: Acetic Acid: Water (5:1:4 v/v)Silica GelNot SpecifiedUsed for two-dimensional TLC for better separation. jistox.in

Biosynthetic Pathways of 17alpha Neriifolin

Precursor Metabolites in Cardenolide Biosynthesis

The biosynthesis of cardenolides, including 17alpha-Neriifolin, originates from primary metabolites, specifically sterols. For many years, progesterone (B1679170) was identified as an essential precursor for the formation of cardenolides in plants like Digitalis lanata. nih.gov Research has now established that the pathway begins with more fundamental sterol molecules.

Key precursor metabolites in the cardenolide biosynthetic pathway include:

Sterols : Cholesterol and phytosterols (B1254722) (such as campesterol (B1663852) and β-sitosterol) are considered the initial substrates. researchgate.netoup.com While cholesterol was initially proposed as the primary precursor, evidence suggests that phytosterols may be the preferred starting molecules in some plants. oup.com

Pregnenolone (B344588) : This steroid hormone is a critical intermediate. It is formed from the cleavage of the side-chain of cholesterol or other phytosterols. researchgate.netmpg.de Pregnenolone is often referred to as a "mother of all steroid hormones" due to its central role as a precursor to a vast array of steroid hormones in both plants and animals. mpg.de

Progesterone : Following the formation of pregnenolone, it is converted to progesterone. mdpi.com Progesterone then undergoes a series of modifications to form the cardenolide backbone. nih.govmdpi.com

The initial stages of the pathway, leading from squalene (B77637) to these sterol precursors, involve several enzymatic steps, establishing the foundational steroid skeleton upon which the cardenolide-specific modifications are built. researchgate.net

Enzymatic Transformations Leading to this compound

The conversion of simple sterol precursors into the complex structure of this compound is orchestrated by a series of specific enzymatic reactions. While the complete pathway to this compound has not been fully elucidated, key enzymatic steps in the general cardenolide pathway have been identified.

The transformation begins with the conversion of sterols to pregnenolone, a reaction catalyzed by enzymes from the cytochrome P450 family 87A (CYP87A) . mpg.de These enzymes are crucial for initiating the cardenolide pathway in different plant families. mpg.de

Once pregnenolone is formed, it undergoes further modifications. Key enzymes involved in the subsequent steps include:

3β-hydroxysteroid dehydrogenase (3βHSD) : This enzyme is involved in the modification of the pregnane (B1235032) skeleton. oup.com

Progesterone 5β-reductases (P5βR) : These enzymes are critical for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus, a defining feature of cardenolides. oup.commdpi.com P5βRs belong to the PRISE (progesterone-5β-reductase/iridoid synthase-like enzymes) family and catalyze a reductive 1,4-addition. mdpi.com

Following the formation of the 5β-pregnane skeleton, a series of uncharacterized hydroxylation, oxidation, and lactonization steps occur to form the cardenolide aglycone. The final step in the biosynthesis of a cardiac glycoside like this compound is glycosylation, where a sugar moiety (in this case, L-thevetose) is attached to the steroid aglycone at the C-3 position. This step is catalyzed by glycosyltransferases (GTs) .

The specific enzymes responsible for the C-14 hydroxylation and the formation of the butenolide lactone ring, as well as the precise enzyme that attaches the L-thevetose sugar to form this compound, are still subjects of ongoing research.

Genetic and Transcriptomic Aspects of Neriifolin (B146818) Production

Identifying the genes that encode the biosynthetic enzymes for cardenolides like this compound is a significant challenge, especially in non-model plant species. mpg.de Researchers utilize modern molecular biology techniques to uncover these genetic blueprints.

Comparative transcriptomics has proven to be a powerful tool. mpg.de By comparing the transcriptomes (the full range of messenger RNA molecules) of cardenolide-producing plants (like Digitalis purpurea and Calotropis procera) with non-producing plants, or by analyzing different tissues within the same plant, scientists can identify candidate genes. mpg.de Genes that are highly expressed in tissues where cardenolides accumulate are flagged as potential candidates for involvement in the biosynthetic pathway. mpg.de

For instance, this approach was instrumental in identifying the CYP87A gene family's role in pregnenolone formation. mpg.de Similarly, genes for P5βR and 3βHSD have been identified through such transcriptomic analyses. oup.com

RNA sequencing (RNA-Seq) allows for a comprehensive snapshot of gene expression at a specific time point, providing valuable clues about which genes are activated during cardenolide production. nih.govwikipedia.org By analyzing RNA-Seq data from plants under conditions that stimulate cardenolide synthesis, researchers can pinpoint the relevant genes. oup.com The functions of these candidate genes are then typically verified through heterologous expression in model organisms or by creating genetically modified plants to observe the effect on cardenolide production. mpg.de

The regulation of these biosynthetic genes is complex, often involving transcription factors that are activated in response to developmental cues or environmental stresses, such as herbivory or pathogen attack, which explains why these compounds often function as plant defenses. oup.com The study of gene regulatory networks (GRNs) helps to understand how the expression of multiple pathway genes is coordinated. frontiersin.org

Compound and Enzyme Information

Compound NameClassRole in Pathway
This compoundCardenolide GlycosideFinal Product
CholesterolSterolPrecursor
CampesterolPhytosterolPrecursor
β-SitosterolPhytosterolPrecursor
PregnenoloneSteroidIntermediate Precursor
ProgesteroneSteroidIntermediate Precursor
L-thevetoseDeoxy SugarGlycone moiety attached to the aglycone
Enzyme/Enzyme FamilyAbbreviationFunction
Cytochrome P450 87ACYP87ACatalyzes conversion of sterols to pregnenolone
3β-hydroxysteroid dehydrogenase3βHSDModification of the pregnane skeleton
Progesterone 5β-reductaseP5βRCatalyzes the 5β-reduction of progesterone
GlycosyltransferaseGTAttaches sugar moieties to the aglycone

Advanced Analytical Characterization in 17alpha Neriifolin Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the complex molecular structure of 17alpha-neriifolin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules. emerypharma.com In the study of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals of the molecule. ipb.pt This allows for the confirmation of the steroidal backbone, the characterization of the lactone ring, and the identification of the sugar moiety attached to the aglycone.

Key ¹H and ¹³C NMR data are essential for confirming the identity and purity of this compound. biocrick.com The chemical shifts, coupling constants, and integrations of the proton signals, along with the chemical shifts of the carbon signals, provide a unique fingerprint of the molecule. emerypharma.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt

Table 1: Key Spectroscopic Data for this compound

Technique Application Key Findings
¹H NMR Proton environment analysis Provides information on chemical shifts, coupling constants, and integration of protons. emerypharma.com
¹³C NMR Carbon skeleton analysis Determines the chemical shifts of each carbon atom in the molecule. ipb.pt
2D NMR (COSY, HSQC, HMBC) Structural connectivity Elucidates the connectivity between protons and carbons, confirming the overall structure. ipb.pt
Mass Spectrometry Molecular weight and fragmentation Determines the exact molecular weight and provides insights into the fragmentation patterns. uomustansiriyah.edu.iq

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. uomustansiriyah.edu.iq In the analysis of this compound, MS provides the exact mass of the molecule, which is a critical piece of data for its identification. The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule. libretexts.org

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. gbiosciences.comslideshare.net The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of different parts of the molecule, such as the sugar moiety and the steroidal core. libretexts.orggbiosciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Analytical Techniques for this compound in Research Samples

Accurate quantification of this compound in various samples is crucial for many research applications.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency and sensitivity. merckmillipore.com It is a valuable technique for the quantitative analysis of this compound in extracts and other research samples. researchgate.net The method involves spotting the sample on a high-performance plate, developing the plate with a suitable mobile phase, and then quantifying the separated compound using a densitometer. researchgate.netwho.int

HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, which increases throughput. merckmillipore.com The technique can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for quantitative purposes. researchgate.net

Table 2: HPTLC Method Parameters for Quantitative Analysis

Parameter Description Significance
Stationary Phase High-performance silica (B1680970) gel 60 F254 plates. who.int Provides high-resolution separation. merckmillipore.com
Mobile Phase An optimized solvent system (e.g., a mixture of non-polar and polar solvents). researchgate.netwho.int Ensures good separation of the analyte from other components.
Detection Densitometric scanning at a specific wavelength (e.g., 219 nm). researchgate.net Allows for accurate quantification of the analyte band.
Rf Value The retention factor, a characteristic value for a compound under specific conditions. researchgate.net Aids in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.netnih.gov This method is considered the gold standard for the quantitative determination of compounds in complex matrices like biological fluids. nih.gov

In the analysis of this compound, an LC-MS/MS method involves separating the compound from the sample matrix using a suitable LC column and mobile phase. nih.gov The eluting compound is then ionized and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netturkjps.org This mode provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte, minimizing interference from other substances. nih.gov The method's performance, including linearity, accuracy, precision, and limits of detection and quantification, is thoroughly validated. researchgate.netturkjps.org

Table 3: LC-MS/MS Method Parameters for Quantitative Analysis

Parameter Description Significance
Chromatographic Column A reversed-phase column (e.g., C18). nih.gov Separates the analyte from interfering matrix components.
Mobile Phase A gradient or isocratic mixture of solvents like acetonitrile (B52724) and water with additives. nih.gov Optimizes the separation and elution of the analyte.
Ionization Source Electrospray ionization (ESI) is commonly used. researchgate.net Efficiently ionizes the analyte for MS detection.
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM). researchgate.net Provides high selectivity and sensitivity for quantification.

Molecular and Cellular Mechanisms of Action of 17alpha Neriifolin

Interactions with Na+, K+-ATPase Alpha-Subunit

The primary molecular target of 17alpha-neriifolin is the alpha-subunit of the Na+, K+-ATPase, an integral membrane protein essential for maintaining cellular ion homeostasis. researchgate.netnih.gov This interaction is fundamental to the compound's mechanism of action.

Competitive Binding Dynamics

Research indicates that this compound engages in competitive binding with the alpha-subunit of the Na+, K+-ATPase. This is supported by evidence demonstrating that 17βH-neriifolin, a stereoisomer of this compound, binds to the same α-subunit of the Na+, K+-ATPase as ouabain (B1677812), a well-known cardiac glycoside inhibitor. researchgate.net The binding energy of 17βH-neriifolin has been calculated to be -8.16 ± 0.74 kcal/mol, which is remarkably similar to that of ouabain (-8.18 ± 0.48 kcal/mol), suggesting a comparable binding affinity and a competitive interaction at the binding site. researchgate.net

In competitive inhibition, an inhibitor, which often shares structural similarities with the substrate, vies for the same active site on the enzyme. libretexts.org The binding of the inhibitor precludes the substrate from binding, thereby impeding the enzyme's function. khanacademy.orgyoutube.com The effectiveness of a competitive inhibitor is contingent on its concentration relative to the substrate; the inhibition can be surmounted by elevating the substrate concentration. khanacademy.org This dynamic suggests that this compound likely competes with potassium ions (K+) for binding to the extracellular face of the Na+, K+-ATPase alpha-subunit.

Table 1: Comparative Binding Energies

Compound Binding Site Binding Energy (kcal/mol)
17βH-Neriifolin Na+, K+-ATPase α-subunit -8.16 ± 0.74
Ouabain Na+, K+-ATPase α-subunit -8.18 ± 0.48

Conformational Changes and Ion Flux Modulation

The binding of this compound to the Na+, K+-ATPase alpha-subunit is believed to induce significant conformational changes in the enzyme. The Na+, K+-ATPase operates through a cycle of conformational states, primarily the E1 state (high affinity for intracellular Na+) and the E2 state (high affinity for extracellular K+), to transport ions across the cell membrane. researchgate.netau.dk The binding of inhibitors like cardiac glycosides typically stabilizes the enzyme in the E2-P conformation, preventing its transition back to the E1 state and thereby halting the pumping cycle. nih.gov

This inhibition of the Na+, K+-ATPase pump by this compound directly modulates ion flux. The primary function of the pump is to extrude three Na+ ions from the cell in exchange for two K+ ions, a process fueled by the hydrolysis of ATP. researchgate.net By arresting this mechanism, this compound leads to an accumulation of intracellular sodium ions and a decrease in intracellular potassium ions. This disruption of the normal ion gradients has profound downstream consequences, including the depolarization of the cell membrane and an increase in intracellular calcium levels through the action of the sodium-calcium exchanger. researchgate.net

Induction of Apoptosis Pathways

A significant consequence of the cellular changes initiated by this compound is the induction of apoptosis. This programmed cell death is a crucial mechanism for removing damaged or cancerous cells and is characterized by a series of distinct morphological and biochemical events.

Assessment via Hoescht 33342 Assay

The induction of apoptosis by this compound can be visualized and assessed using the Hoescht 33342 assay. Hoescht 33342 is a fluorescent dye that binds to the minor groove of DNA. nih.gov In healthy cells, the nuclei exhibit a uniform, less bright blue fluorescence. However, in apoptotic cells, the chromatin condenses and the nuclei undergo fragmentation, resulting in a brighter, more condensed, and often fragmented blue fluorescence when stained with Hoescht 33342. nih.govresearchgate.netbrieflands.com

Studies have confirmed that treatment with 17βH-neriifolin leads to apoptotic cell death, as evidenced by the characteristic changes in nuclear morphology observed with Hoescht 33342 staining. researchgate.net The nuclei of treated cells become densely stained and may appear fragmented, which is a hallmark of apoptosis. researchgate.net

Table 2: Morphological Changes in Apoptotic Cells (Assessed by Hoescht 33342)

Cell State Nuclear Morphology Fluorescence
Healthy Uniform, oval shape Less bright, uniform blue
Apoptotic Condensed chromatin, nuclear fragmentation Bright, condensed blue

Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) Assay

The Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) assay is another method used to detect apoptosis induced by this compound. This assay identifies the DNA fragmentation that is a characteristic feature of late-stage apoptosis. promega.sgthermofisher.comnih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP, which can then be quantified. promega.sgmdpi.comresearchgate.net Research has shown that treatment with 17βH-neriifolin results in a dose-dependent increase in apoptosis in SKOV-3 ovarian cancer cells, as determined by the TUNEL assay. researchgate.net

Role of Endoplasmic Reticulum Stress (ERS) in Apoptosis Induction

A key mechanism through which this compound can induce apoptosis is by triggering endoplasmic reticulum stress (ERS). The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. frontiersin.orgmdpi.com An accumulation of unfolded or misfolded proteins in the ER leads to ERS, which in turn activates a set of signaling pathways known as the unfolded protein response (UPR). mdpi.com

The UPR is initially a pro-survival response aimed at restoring ER homeostasis. However, if the stress is severe or prolonged, the UPR can switch to a pro-apoptotic response. frontiersin.org This involves the activation of key sensor proteins such as PERK, IRE1α, and ATF6. frontiersin.orgmdpi.com The sustained activation of these pathways can lead to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). frontiersin.orgnih.gov CHOP, in turn, can modulate the expression of Bcl-2 family proteins to favor apoptosis and can also induce the release of calcium from the ER, further contributing to cell death. frontiersin.org Studies have indicated that neriifolin (B146818) can suppress tumor growth by increasing DNA damage and inducing apoptosis through the CHOP-C/EBP-α signaling axis of ERS. nih.gov

Modulation of Cell Cycle Progression

This compound has been shown to influence the normal progression of the cell cycle, a critical process for cell growth and proliferation. Its effects are particularly noted in the G2/M and S phases of the cell cycle.

The mechanism behind this G2/M arrest involves the modulation of various cell cycle regulatory proteins. nih.gov For instance, the upregulation of proteins like Bub3 and cyclin B1, and the phosphorylation of Cdk1 (Tyr 15) are associated with G2/M phase arrest induced by certain natural compounds. mdpi.com

In addition to G2/M arrest, neriifolin has been observed to induce a halt in the S phase of the cell cycle in HepG2 cells. nih.govmedchemexpress.com The S phase is characterized by the replication of the cell's DNA. wikipedia.org An arrest in this phase indicates an interference with the DNA synthesis process.

The regulation of the S phase is a complex process involving a series of checkpoints to detect and respond to DNA damage or stalled replication forks. wikipedia.org The induction of S phase arrest by this compound suggests that it may trigger these checkpoint pathways, preventing the cell from completing DNA replication and progressing further through the cell cycle. This disruption of S phase progression is a significant contributor to the compound's ability to inhibit cell proliferation. nih.gov

Cell Cycle Arrest at G2/M Phase

Effects on Specific Transcription Factors and Gene Expression

This compound also exerts its effects by modulating the activity of specific transcription factors and influencing the expression of genes involved in critical cellular processes.

A notable target of 17beta-neriifolin, a stereoisomer of this compound, is the transcription factor Homeobox A9 (HOXA9). nih.gov HOXA9 is often overexpressed in acute myeloid leukemia (AML) and is linked to the disease's development and poor prognosis. nih.govresearchgate.net Research has shown that 17beta-neriifolin can potently inhibit the expression of genes that are dependent on HOXA9. nih.govresearchgate.net

This inhibition of HOXA9-dependent gene expression is achieved without altering the mRNA levels of HOXA9 itself, suggesting a post-transcriptional or translational level of regulation. nih.govresearchgate.net By suppressing the downstream targets of HOXA9, 17beta-neriifolin can impede the proliferation of AML cells. nih.gov This targeted action highlights its potential as a specific inhibitor for cancers driven by HOXA9 overexpression. nih.govresearchgate.net

Studies on the cardiac glycoside neriifolin have revealed its capacity to induce DNA damage, including the formation of double-strand breaks (DSBs). researchgate.net DSBs are among the most severe forms of DNA damage and can trigger cell death if not properly repaired. smw.chmdpi.comscienceopen.com

Transcriptome analysis of prostate cancer cells treated with neriifolin showed a significant induction of DNA damage and DSBs. researchgate.net This was further confirmed by the increased formation of phosphorylated histone H2AX (γ-H2AX) foci, a recognized marker for DSBs. researchgate.net The induction of DNA damage activates a complex cellular response network that can lead to cell cycle arrest or programmed cell death (apoptosis), further contributing to the compound's anticancer effects. nih.gov The cell's inability to repair these extensive DNA lesions ultimately leads to its demise. smw.ch

Data Tables

Table 1: Effect of Neriifolin on Cell Cycle Progression in HepG2 Cells

Cell Cycle PhaseEffect of Neriifolin TreatmentReference
G2/M PhaseInduces arrest nih.govmedchemexpress.com
S PhaseInduces arrest nih.govmedchemexpress.com

Table 2: Impact of 17beta-Neriifolin on HOXA9 and Cell Proliferation in THP-1 AML Cells

ParameterEffect of 17beta-Neriifolin TreatmentReference
HOXA9-dependent gene expressionPotently inhibited nih.govresearchgate.net
HOXA9 mRNA levelsNo effect nih.govresearchgate.net
Cell proliferationSuppressed nih.gov

Table 3: Neriifolin-Induced DNA Damage in Prostate Cancer Cells

Marker of DNA DamageObservation after Neriifolin TreatmentReference
DNA double-strand breaks (DSBs)Significantly induced researchgate.net
Phosphorylated histone H2AX (γ-H2AX) fociIncreased formation researchgate.net

Biological Activities and Preclinical Research Applications

In Vitro Cytotoxic and Antiproliferative Activities against Cancer Cell Lines

17alpha-Neriifolin, a cardiac glycoside, has demonstrated notable cytotoxic and antiproliferative effects in laboratory settings. These effects have been observed across a range of human cancer cell lines, including those from breast, colorectal, ovarian, skin, oral, and lung cancers. Research indicates that the compound can inhibit cancer cell growth and induce cell death, suggesting its potential as a subject for further oncological investigation.

Breast Cancer Cell Lines (e.g., MCF-7, T47D)

Studies on breast cancer cell lines have shown that this compound exhibits significant cytotoxic activity. In research involving the MCF-7 and T47D breast cancer cell lines, this compound was identified as a potent agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 0.05 µg/mL for MCF-7 cells and 0.08 µg/mL for T47D cells. preprints.org Another study reported IC50 values in the nanomolar range, specifically 17 nM for MCF-7 and 21 nM for T47D cell lines, further highlighting its potent anticancer activity. researchgate.net The compound has been shown to induce apoptosis, or programmed cell death, in these cell lines. researchgate.net

Cell LineIC50 Value (µg/mL)IC50 Value (nM)
MCF-7 0.05 preprints.org17 researchgate.net
T47D 0.08 preprints.org21 researchgate.net

Colorectal Cancer Cell Lines (e.g., HT-29)

The cytotoxic potential of this compound has also been evaluated against colorectal cancer cell lines. In studies using the HT-29 cell line, the compound demonstrated an IC50 value of 0.022 ± 0.0015 µM. researchgate.net This indicates a strong inhibitory effect on the proliferation of these cancer cells. Research has confirmed that the mechanism of cell death in HT-29 cells treated with this compound is apoptosis. researchgate.net

Cell LineIC50 Value (µM)
HT-29 0.022 ± 0.0015 researchgate.net

Ovarian Cancer Cell Lines (e.g., A2780, SKOV-3, CaOV3)

In the context of ovarian cancer, this compound has been tested against several cell lines, including A2780, SKOV-3, and CaOV3. The compound showed potent activity with IC50 values ranging from 0.022 ± 0.0015 to 0.030 ± 0.0018 μM across these cell lines. researchgate.net Specifically for the SKOV-3 cell line, an IC50 value of 28 nM was reported, and for CaOV3, it was 32 nM. researchgate.net Further investigation into the mechanism of action revealed that this compound induces apoptotic cell death in these ovarian cancer cells. researchgate.netnih.gov

Cell LineIC50 Value (µM)IC50 Value (nM)
A2780 0.022 - 0.030 researchgate.net
SKOV-3 0.01 ± 0.001 nih.gov28 researchgate.net
CaOV3 32 researchgate.net

Skin Cancer Cell Lines (e.g., A375)

The antiproliferative effects of this compound have been observed in skin cancer cell lines as well. For the A375 malignant melanoma cell line, the reported IC50 value was in the range of 0.022 ± 0.0015 to 0.030 ± 0.0018 μM. researchgate.net The mode of cell death was identified as apoptosis. researchgate.net

Cell LineIC50 Value (µM)
A375 0.022 - 0.030 researchgate.net

Oral Human Epidermoid Carcinoma (KB) Cell Lines

Research has demonstrated the cytotoxic activity of this compound against oral human epidermoid carcinoma (KB) cell lines. researchgate.netcapes.gov.br In these studies, this compound exhibited an IC50 value of 0.08 µg/mL against KB cells, indicating its potential to inhibit the growth of these cancer cells. preprints.org

Cell LineIC50 Value (µg/mL)
KB 0.08 preprints.org

Human Small Cell Lung Cancer (NCI-H187) Cell Lines

The cytotoxic effects of this compound have also been noted against human small cell lung cancer (NCI-H187) cell lines. researchgate.netcapes.gov.br Studies have reported an IC50 value of 0.03 µg/mL for this compound against NCI-H187 cells, highlighting its potent activity against this type of lung cancer. preprints.org

Cell LineIC50 Value (µg/mL)
NCI-H187 0.03 preprints.org

Prostate Cancer Cell Lines

The cardiac glycoside neriifolin (B146818) has been investigated for its potential anticancer activities in prostate cancer. Research has demonstrated that neriifolin can significantly inhibit cell proliferation and trigger apoptosis in prostate cancer cells. nih.govresearchgate.net The underlying mechanism of action involves the induction of endoplasmic reticulum stress (ERS) and subsequent DNA damage. nih.govresearchgate.net Transcriptome analysis has revealed that neriifolin treatment leads to a notable increase in DNA double-strand breaks (DSBs). nih.gov This is further evidenced by the increased formation of phosphorylated histone H2AX (γ-H2AX) foci, a key marker for DSBs, and the reduced expression of genes involved in the repair of these breaks. nih.gov

Prostate cancer research frequently utilizes a panel of established cell lines to model different aspects of the disease. Among the most common are LNCaP, DU-145, and PC-3 cells. LNCaP cells are androgen-sensitive and express the androgen receptor (AR), representing an earlier, hormone-responsive stage of prostate cancer. nih.govnih.gov In contrast, DU-145 and PC-3 cells are considered androgen-independent, having been derived from metastatic sites (brain and bone, respectively). mdpi.com While traditionally considered AR-negative, some studies have reported the expression of AR protein in both DU-145 and PC-3 cells, albeit at lower levels than in LNCaP cells. nih.gov These cell lines also differ in their metastatic potential, with PC-3 cells generally considered to have high metastatic potential, while DU-145 has a moderate potential. mdpi.com The anticancer effects of neriifolin have been noted in the context of castration-resistant prostate cancer, a stage for which new therapeutic strategies are needed. nih.gov

Acute Myeloid Leukemia (AML) Cell Lines (e.g., THP-1)

In the context of acute myeloid leukemia (AML), a specific isomer, 17β-neriifolin, has been identified as a potent suppressor of cancer cell proliferation. Studies utilizing the human monocytic leukemia cell line, THP-1, have shown that this compound effectively induces apoptosis. nih.gov The THP-1 cell line is a well-established model in AML research, derived from a patient with acute monocytic leukemia. nih.gov

The mechanism behind this pro-apoptotic activity involves the inhibition of HOXA9-dependent gene expression. nih.gov Homeobox A9 (HOXA9) is a transcription factor that is frequently overexpressed in AML and is associated with a poor prognosis. nih.gov Notably, 17β-neriifolin was found to be the most potent among several related steroid compounds isolated from Cerbera manghas in suppressing this transcriptional activity, without altering the mRNA levels of HOXA9 itself. nih.gov This suggests a targeted interference with the function of the HOXA9 protein or its downstream pathways, leading to the observed cell death.

In Vitro and In Vivo (Non-Human) Pharmacological Investigations

Acaricidal Activity Studies

The compound (-)-17β-neriifolin, isolated from the mangrove plant Cerbera manghas, has demonstrated significant acaricidal (mite-killing) properties. nih.gov In a study investigating its contact activity, this cardiac glycoside was tested against the citrus red mite, Panonychus citri. The research revealed high toxicity against multiple life stages of the mite. nih.gov

The efficacy of (-)-17β-neriifolin was quantified by determining the lethal concentration required to kill 50% of the test population (LC50) after 24 hours of exposure. The compound was highly effective against female adults, nymphae, and larvae, and also showed activity against the eggs, albeit at a higher concentration. nih.govgrafiati.comresearchgate.net

Table 1: Acaricidal Activity of (-)-17β-Neriifolin against Panonychus citri (24h LC50)

Life StageLC50 (g/L)
Female Adults0.28
Nymphae0.29
Larvae0.28
Eggs1.45

Data sourced from Deng et al., 2014. nih.gov

Neuroprotective Effects in Brain Slice Assay Models

Neriifolin has been identified as a compound with neuroprotective properties in ex vivo models of ischemic stroke. iiarjournals.org These studies often employ organotypic brain slice cultures, which preserve the three-dimensional architecture and cellular relationships of brain tissue, providing a more physiologically relevant model than dissociated cell cultures. A common method to simulate stroke-like conditions in these cultures is oxygen-glucose deprivation (OGD). iiarjournals.org

In cortical brain slice-based assays, neriifolin demonstrated a capacity to protect neurons from ischemic injury. iiarjournals.org A significant finding from this research was the compound's delayed therapeutic potential, suggesting a window of opportunity for intervention even after the onset of ischemic conditions. This neuroprotective activity is believed to be mediated through its interaction with the Na+/K+-ATPase enzyme. iiarjournals.org

Preclinical Animal Models for Mechanistic Studies

The anticancer and neuroprotective effects of neriifolin observed in vitro have been further investigated in non-human, in vivo models to understand its mechanisms of action in a whole-organism context.

In oncology research, neriifolin has been evaluated in a prostate cancer xenograft model. nih.govresearchgate.net In these studies, human prostate cancer cells are implanted into immunodeficient mice, which then develop tumors. Treatment of these mice with neriifolin resulted in a dramatic inhibition of tumor growth. nih.govresearchgate.net This in vivo efficacy was linked to the same mechanisms identified in vitro: the induction of DNA damage and apoptosis within the cancer cells, mediated through the CHOP-C/EBP-α signaling axis of endoplasmic reticulum stress. nih.gov

While in vitro studies have shown the potential of 17β-neriifolin against AML cell lines, specific preclinical animal model studies for neriifolin in the context of AML are not as extensively documented in the reviewed literature. However, various xenograft mouse models are standardly used to test novel AML therapies, including subcutaneous and disseminated models using cell lines like MV4-11 or OCI-AML2. nih.govnih.govreactionbiology.com These models are crucial for evaluating the in vivo efficacy and safety of potential new treatments. nih.gov

Structure Activity Relationship Sar Studies of 17alpha Neriifolin

Comparative Analysis with 17beta-Neriifolin

The stereochemistry of a cardiac glycoside is a critical determinant of its biological activity. This is starkly illustrated by comparing 17alpha-Neriifolin with its isomer, 17beta-Neriifolin. The two compounds are epimers, differing only in the spatial orientation of the lactone ring at the C-17 position of the steroid nucleus.

Research indicates that the 17beta configuration is crucial for the potent biological effects typically associated with cardenolides. nuph.edu.uabiocrick.com Studies comparing the cytotoxic effects of these two isomers have consistently shown that this compound possesses significantly lower activity. For instance, one report explicitly states that this compound has little anti-proliferative activity, underscoring the importance of the 17beta configuration for this effect. biocrick.com Both isomers have been isolated from the seeds of Cerbera odollam and tested against various human cancer cell lines, where the 17beta form demonstrated superior potency. nih.govresearchgate.net While both compounds were identified as cytotoxic agents against cell lines such as KB (oral human epidermoid carcinoma), BC (human breast cancer), and NCI-H187 (human small cell lung cancer), the 17beta isomer is consistently reported as the more active constituent. researchgate.netresearchgate.net

This difference in activity is attributed to the specific fit required for binding to the target enzyme, Na+/K+-ATPase. The 17beta orientation allows for an optimal interaction with the enzyme's binding pocket, a conformation that the 17alpha isomer cannot achieve as effectively. This principle, where the lactone at C-17 must be in the β configuration for maximal activity, is a fundamental tenet of cardiac glycoside SAR. nuph.edu.ua

Table 1: Comparative Cytotoxicity of Neriifolin (B146818) Isomers Note: This table compiles findings on the differential activity of the two isomers. Specific IC50 values for the 17alpha isomer are infrequently reported due to its low potency.

CompoundStereochemistry at C17Reported Biological ActivityKey Finding
This compound Alpha (α)Low to negligible anti-proliferative and cytotoxic activity. biocrick.comnih.govThe alpha configuration significantly diminishes biological potency.
17beta-Neriifolin Beta (β)Potent cytotoxic and anti-proliferative activity against various cancer cell lines. nih.govnih.govsci-hub.seThe beta configuration is critical for high biological activity. biocrick.com

Comparison with Other Related Cardiac Glycosides (e.g., Ouabain)

Comparing this compound to other well-characterized cardiac glycosides, such as ouabain (B1677812), further contextualizes its structure-activity profile. Ouabain is a widely studied cardiac glycoside known for its high-affinity inhibition of the Na+/K+-ATPase pump. acs.org

Due to its low activity, direct comparisons involving this compound are sparse. However, extensive research on its active isomer, 17beta-Neriifolin (often reported as 17βH-neriifolin), provides valuable insights. Studies have shown that 17beta-Neriifolin exhibits potent anticancer activity that is comparable to that of ouabain. sci-hub.se For example, 17beta-Neriifolin demonstrated IC50 values ranging from 26 to 260 nM across several cancer cell lines, a potency not inferior to ouabain (IC50: 42–62 nM) in the same assays. sci-hub.se

The primary mechanism for both neriifolin and ouabain is the inhibition of the Na+/K+-ATPase, which is composed of alpha and beta subunits. cvphysiology.comacs.org Both compounds bind to the extracellular side of the alpha-subunit. researchgate.netcgu.edu.tw The structural similarities—a steroid core, a 14β-hydroxyl group, and a cis-fusion of the C/D rings—are prerequisites for this interaction. nuph.edu.ua The key difference lies in the specific substitutions on the steroid backbone and the nature of the attached sugar, which fine-tune the binding affinity and potency. The significantly lower activity of this compound compared to ouabain reinforces the stringent structural requirement for a 17beta-oriented lactone ring for effective Na+/K+-ATPase inhibition.

Computational Modeling and In Silico Approaches

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, has become an indispensable tool for elucidating the SAR of bioactive compounds. scholarsresearchlibrary.comnih.govnih.govnih.gov These in silico methods allow for the prediction of binding affinities and the visualization of interactions between a ligand and its protein target.

For cardiac glycosides, computational studies often focus on their binding to the Na+/K+-ATPase pump. scholarsresearchlibrary.com Molecular docking simulations for the active isomer, 17beta-Neriifolin, have been performed to predict its binding mode within the alpha-subunit of the enzyme. These studies confirmed that 17beta-Neriifolin binds to the same pocket as ouabain. researchgate.nettjnpr.org One in silico study calculated the binding energy of 17beta-Neriifolin to be -8.16 ± 0.74 kcal/mol, which was nearly identical to that of ouabain (-8.18 ± 0.48 kcal/mol), corroborating the experimental findings of their comparable potency. researchgate.netresearchgate.net

These models highlight the specific amino acid residues within the binding site that interact with the cardiac glycoside. The steroid core is typically situated in a cavity, while the lactone ring and sugar moiety form crucial hydrogen bonds and van der Waals interactions that stabilize the complex. cgu.edu.tw While specific in silico studies for this compound are not widely reported, the models developed for its active beta isomer and other cardiac glycosides can be used to infer its behavior. The altered geometry of the 17alpha-lactone ring would likely introduce steric hindrance and prevent the optimal alignment necessary for the high-affinity interactions observed with the 17beta isomer, providing a molecular basis for its reduced activity.

Table 2: In Silico Binding Analysis of 17beta-Neriifolin and Ouabain This data is from a study on the more active 17beta isomer, providing a basis for understanding the binding target.

CompoundTarget Protein SubunitPredicted Binding Energy (kcal/mol)Implication
17beta-Neriifolin Na+/K+-ATPase α-subunit-8.16 ± 0.74Strong binding affinity, comparable to Ouabain. researchgate.nettjnpr.org
Ouabain Na+/K+-ATPase α-subunit-8.18 ± 0.48Serves as a benchmark for high-affinity binding. researchgate.nettjnpr.org

Influence of Glycosidic Moiety on Biological Activity

In this compound, the sugar is L-thevetose. General SAR principles for cardiac glycosides indicate that the sugar moiety does not directly participate in the primary binding interaction but enhances the activity of the aglycone. nuph.edu.ua It does so by increasing the compound's affinity for the receptor and modifying its polarity, which affects absorption and distribution through membranes. nuph.edu.ua

The nature of the sugar and the linkage between sugar units (in di- or tri-glycosides) can have a substantial impact. For instance, studies on various cardiac diglycosides have shown that those with a (1→4) sugar linkage tend to have stronger activities than those with a (1→6) linkage. jst.go.jp While removing the sugar moiety to yield the bare aglycone (genin) does not eliminate activity, it generally reduces potency. nih.gov However, some studies suggest that for the inhibition of Na+/K+-ATPase activity, the sugar moiety may be less critical than modifications to the steroid core or the lactone ring. acs.orgnih.gov In essence, the glycosidic moiety acts as a fine-tuning element, modulating the inherent activity conferred by the aglycone. For this compound, even an optimally configured sugar moiety cannot compensate for the unfavorable stereochemistry at the C-17 position, which remains the dominant factor determining its low biological activity.

Future Research Directions for 17alpha Neriifolin

Elucidation of Unexplored Biosynthetic Steps

The biosynthesis of cardiac glycosides like 17alpha-neriifolin is a complex multi-step process that is not yet fully understood. mpg.de It begins with the terpenoid backbone biosynthesis, followed by steroid and cardenolide biosynthesis, involving numerous gene families. nih.gov While key enzymes and pathways have been identified in plants such as Digitalis purpurea and Calotropis procera, many steps remain to be elucidated. nih.govnih.gov

Recent research has identified cytochrome P450 enzymes, specifically from the CYP87A family, as crucial for catalyzing the formation of pregnenolone (B344588), a key precursor for plant steroid biosynthesis. mpg.de In the wormseed wallflower (Erysimum cheiranthoides), the enzyme EcCYP87A126 has been shown to initiate cardenolide biosynthesis by cleaving the side chain of sterol precursors. biorxiv.orgresearcher.life

Future research should focus on:

Identifying and characterizing the full suite of enzymes involved in the later, more specific steps of this compound biosynthesis. This includes the specific mono-oxygenases, glycosyltransferases (GTs), and glucosyltransferases (UGTs) responsible for the unique structural features of this particular cardenolide. nih.gov

Investigating the regulatory networks that control the expression of these biosynthetic genes in response to developmental cues and environmental stress. nih.gov

Exploring alternative biosynthetic routes , such as the "norcholanic acid pathway," which may contribute to the production of cardenolide precursors. nih.gov

A comprehensive understanding of the biosynthetic pathway could enable the heterologous production of this compound and related compounds in microbial or plant-based systems, providing a sustainable source for research.

Identification of Novel Cellular Targets and Signaling Pathways

The primary and most well-studied target of cardiac glycosides is the Na+/K+-ATPase (sodium-potassium pump). mdpi.comnih.gov Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, affecting cellular processes like muscle contraction. nuph.edu.ua However, research increasingly indicates that the effects of compounds like this compound extend beyond this single target. mdpi.comaacrjournals.org

Cardiac glycosides have been shown to modulate a variety of signaling pathways and cellular processes, including:

Induction of apoptosis and autophagy . mdpi.com

Inhibition of transcription factors such as c-myc and HIF1-α. aacrjournals.orgnih.gov

Modulation of the immune system. mdpi.com

Inhibition of viral replication. mdpi.com

Suppression of Homeobox A9 (HOXA9)-dependent gene expression in acute myeloid leukemia cells, a mechanism observed with the related compound 17β-neriifolin. nih.govresearchgate.net

Future research should aim to:

Perform unbiased, high-throughput screening to identify novel protein binding partners for this compound.

Utilize proteomic and transcriptomic approaches to map the global cellular response to this compound treatment in various research models. aacrjournals.org

Investigate the role of this compound in modulating complex signaling networks , such as the PI3K/Akt, MAPK, and NF-κB pathways, which are implicated in cell survival and proliferation. mdpi.com

Explore its potential neuroprotective effects , as seen with the related compound neriifolin (B146818) in ischemic stroke models, and elucidate the underlying mechanisms. pnas.org

The following table summarizes known and potential cellular targets of cardiac glycosides, providing a roadmap for future investigation into this compound.

Target/PathwayKnown/Potential EffectResearch ContextCitation
Na+/K+-ATPase Inhibition, leading to increased intracellular Ca2+Primary mechanism in cardiac tissue, anticancer effects mdpi.comnih.govnuph.edu.ua
c-myc Downregulation of transcriptionAnticancer research aacrjournals.orgnih.gov
HIF-1α DownregulationAnticancer research aacrjournals.org
eIF4A1 Inhibition of expressionAnticancer research (Triple-Negative Breast Cancer) nih.gov
HOXA9 Inhibition of dependent transcriptionLeukemia research (observed with 17β-neriifolin) nih.govresearchgate.net
NF-κB Pathway InhibitionAnti-inflammatory and anticancer research mdpi.com
PI3K/Akt Pathway ModulationAnticancer, neuroprotection research researchgate.netmdpi.com

Development of Advanced Delivery Systems for In Vitro/In Vivo Research Models

A significant challenge in the preclinical study of compounds like this compound is their often poor solubility and potential for off-target effects. worldscientific.com Advanced delivery systems can help overcome these limitations by improving bioavailability, enabling targeted delivery, and providing controlled release in research models. mdpi.comscirp.org

Nanoparticle-based systems are a promising avenue for the delivery of glycosides. worldscientific.com Various platforms could be adapted for this compound research:

Lipid-based Nanoparticles (LNPs) : Including solid lipid nanoparticles (SLNs) and liposomes, these systems can encapsulate hydrophobic compounds, improving their stability and delivery. wikipedia.org PEGylation (coating with polyethylene (B3416737) glycol) can be used to prolong circulation time in vivo. mdpi.com

Polymeric Nanoparticles : Biodegradable polymers like PLGA can be formulated into nanoparticles for sustained drug release. nih.gov

Targeted Systems : Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells in a research model, thereby increasing local concentration and reducing systemic exposure. mdpi.comscirp.org

Future research in this area should focus on designing and testing delivery systems specifically for this compound to enhance its utility in experimental settings.

Exploration of Synergistic Effects with Other Research Compounds (Preclinical Context)

Combining this compound with other research compounds could lead to synergistic effects, where the combined impact is greater than the sum of the individual effects. nih.gov This approach is of significant interest in preclinical cancer research, as it may allow for lower concentrations of each compound, potentially mitigating off-target effects while enhancing efficacy. researchgate.net

Studies on other cardiac glycosides have shown synergistic interactions with:

Conventional Chemotherapeutics : For example, digitoxin (B75463) has shown synergy with oxaliplatin (B1677828) in colorectal cancer cell lines. researchgate.net Digoxin (B3395198) has also been studied in combination with GSK2606414 in leukemia models. nih.gov

Targeted Inhibitors : The combination of the cardiac glycoside digoxin and the eIF4A1 inhibitor rocaglamide (B1679497) A exhibited synergistic activity against triple-negative breast cancer cells in vitro. nih.govresearchgate.net

Inflammasome Inhibitors : Nanoparticle co-delivery of inflammasome inhibitors has shown promise in preclinical sepsis models, a strategy that could be explored with immunomodulatory compounds like cardiac glycosides. rsc.org

Future preclinical research should systematically screen for synergistic combinations of this compound with a wide range of compounds in various disease models to identify promising interactions for further investigation.

Investigating Structural Modifications for Enhanced Biological Specificity in Research Models

Structure-activity relationship (SAR) studies on other cardiac glycosides provide a foundation for this work. acs.orgscholarsresearchlibrary.com For instance, the stereochemistry at C-17 has been shown to be critical for antiproliferative activity in some contexts. google.com The type and number of sugar units can also modulate activity and pharmacokinetic properties. nuph.edu.ua

Future research should involve:

Semi-synthesis of novel analogs of this compound with modifications at the sugar moiety, the lactone ring, and various positions on the steroid nucleus.

Quantitative structure-activity relationship (QSAR) modeling to predict how different structural changes will affect binding to specific targets, such as different isoforms of the Na+/K+-ATPase or newly identified off-targets. acs.orgscholarsresearchlibrary.com

Creation of derivatives with unique functional groups , such as the oxime group in the analog RIDK34, which was designed to separate anticancer effects from cardiotoxicity in neuroblastoma models. scholaris.ca

Comparing the activity of this compound with its 17beta isomer , as studies have indicated that the beta configuration can be more potent in certain cancer cell lines. nih.govgoogle.comacs.orgnih.gov

Through targeted chemical modifications, it may be possible to design this compound-based probes and lead compounds for research that possess greater selectivity and tailored biological activity for specific experimental questions.

Q & A

Q. What methodologies are recommended for isolating 17α-Neriifolin from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic techniques such as column chromatography (silica gel or reverse-phase) or HPLC. Purity validation requires a combination of TLC (for preliminary assessment) and quantitative HPLC with UV/Vis or MS detection . For structural confirmation, NMR (<sup>1</sup>H, <sup>13</sup>C, 2D experiments) and high-resolution mass spectrometry (HRMS) are essential . Table 1: Key Techniques for Isolation and Purity Assessment
TechniquePurposeCritical Parameters
TLCPreliminary purity checkRf value, solvent system
HPLCQuantitative purityColumn type, mobile phase, detection wavelength
NMRStructural elucidationSolvent, resonance assignments
HRMSMolecular weight confirmationResolution, mass accuracy

Q. How can researchers distinguish 17α-Neriifolin from structurally similar cardiac glycosides?

  • Methodological Answer : Use comparative spectroscopic analysis:
  • NMR : Compare chemical shifts, particularly in the aglycone and sugar moieties.
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalline samples are obtainable .
  • Chromatographic retention times : Compare HPLC/GC profiles under standardized conditions with reference standards .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating 17α-Neriifolin’s cardiotonic effects in vivo while addressing toxicity?

  • Methodological Answer :
  • Dose-ranging studies : Use a logarithmic dose escalation (e.g., 0.1–10 mg/kg) in animal models (e.g., rodent Langendorff heart preparations) to establish therapeutic vs. toxic thresholds .
  • Endpoint selection : Monitor ECG parameters (QT interval, arrhythmia incidence) and biomarkers (troponin levels for myocardial injury) .
  • Control groups : Include positive controls (e.g., digoxin) and vehicle controls to isolate compound-specific effects .

Q. How can contradictions in reported bioactivity data (e.g., varying IC50 values across studies) be systematically addressed?

  • Methodological Answer :
  • Meta-analysis framework : Pool data from multiple studies and adjust for variables like cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), and compound purity .
  • Standardized protocols : Adopt guidelines from the NIH for preclinical reporting (e.g., detailed methodology, raw data sharing) to enhance reproducibility .
    Table 2: Common Sources of Variability in Bioactivity Studies
VariableImpactMitigation Strategy
Cell line originDiffering receptor expressionUse authenticated cell lines (e.g., ATCC)
Assay durationTime-dependent cytotoxicityOptimize incubation times via pilot studies
Compound solubilityBioavailability discrepanciesUse standardized solvents (e.g., DMSO with ≤0.1% final concentration)

Q. What statistical and computational approaches are recommended for elucidating 17α-Neriifolin’s mechanism of action?

  • Methodological Answer :
  • Network pharmacology : Integrate omics data (transcriptomics, proteomics) to identify target pathways using tools like STRING or KEGG .
  • Molecular docking : Validate interactions with Na<sup>+</sup>/K<sup>+</sup>-ATPase using software like AutoDock Vina, cross-referenced with mutagenesis studies .
  • Dose-response modeling : Apply Hill equation or logistic regression to quantify potency and efficacy .

Methodological Best Practices

  • Literature Review : Prioritize studies from authoritative journals (e.g., Journal of Natural Products) and validate authors’ expertise via citation metrics or institutional affiliations .
  • Data Triangulation : Combine in vitro, in vivo, and in silico data to strengthen conclusions, as recommended in preclinical research guidelines .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.